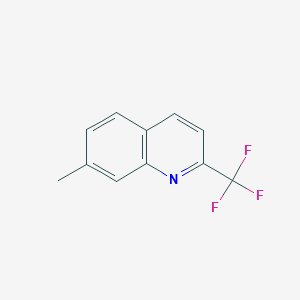

7-Methyl-2-(trifluoromethyl)quinoline

Description

7-Methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by a methyl group at the 7-position and a trifluoromethyl (-CF₃) group at the 2-position of the quinoline scaffold. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making this compound valuable in medicinal chemistry and agrochemical research . Its structural features are analogous to antimalarial agents like mefloquine, where the -CF₃ group is critical for bioactivity .

Properties

CAS No. |

176722-74-0 |

|---|---|

Molecular Formula |

C11H8F3N |

Molecular Weight |

211.18 g/mol |

IUPAC Name |

7-methyl-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |

InChI Key |

PHLJKUAHHBRYOG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |

Synonyms |

7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One notable application of quinoline derivatives, including 7-Methyl-2-(trifluoromethyl)quinoline, is their potential as antiviral agents. Research has indicated that related compounds, such as 2,8-bis(trifluoromethyl)quinoline analogs, exhibit promising activity against the Zika virus. These derivatives demonstrated enhanced potency compared to existing antiviral drugs like mefloquine, making them candidates for further development in treating viral infections .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with biological targets involved in cancer progression. For example, studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The trifluoromethyl group enhances the pharmacological profile of these compounds, potentially increasing their effectiveness and selectivity against cancer cells.

Bioimaging Applications

Fluorescent Probes

The incorporation of the trifluoromethyl group into quinoline structures has led to the development of novel fluorescent probes for bioimaging applications. A study highlighted that 7-aminoquinolines, which include the trifluoromethyl group, exhibit strong intramolecular charge-transfer fluorescence. This property enables these compounds to be used effectively in live-cell imaging, specifically targeting cellular structures like the Golgi apparatus. The ability to visualize these structures in real-time offers significant advantages for cellular biology research .

Cell Imaging Studies

In vitro experiments demonstrated that certain derivatives of this compound can selectively localize within specific organelles in various cell lines (e.g., HeLa and U2OS). These findings suggest that such compounds could serve as valuable tools for studying cellular dynamics and functions through advanced imaging techniques like two-photon fluorescence microscopy .

Summary of Key Findings

Case Studies

- Zika Virus Inhibition

- Cellular Imaging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

- Lipophilicity and Solubility: The trifluoromethyl group increases hydrophobicity, while hydroxyl (e.g., 7-Chloro-4-hydroxy-2-CF₃-quinoline) or carboxylic acid derivatives improve water solubility .

- Thermal Stability: Methyl and trifluoromethyl groups enhance thermal stability. For example, 4-(Difluoromethyl)-7-F-8-CH₃-2-CF₃-quinoline has a higher melting point (107.5–108.4°C) than dichloro analogues (40.9–41.9°C) due to fluorine’s electronegativity and molecular packing .

Preparation Methods

Reaction Design and Mechanism

A pivotal method for synthesizing trifluoromethyl-substituted quinolines involves the cyclization of propyniminium salts with diamine nucleophiles. In this approach, 1-CF₃-substituted propyniminium salts (e.g., 3a–e ) react with 1,5-diaminonaphthalene in a 2:1 molar ratio under acetonitrile reflux conditions. The reaction proceeds via a two-step mechanism:

-

Aza-Michael Addition : The diamine attacks the electrophilic C-3 position of the propyniminium salt, forming a vinamidinium intermediate.

-

Pyridoannelation : Thermal activation induces intramolecular cyclization, yielding the quinoline core.

The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects, facilitating cyclization at temperatures as low as 80°C.

Table 1: Optimization of Cyclization Conditions

| Propyniminium Salt | Diamine | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3a (R = Me) | 1,5-DAN | 80 | 36 | 72 |

| 3d (R = CPr) | 1,5-DAN | 25 | 48 | 68 |

| 3e (R = t-Bu) | 1,5-DAN | 25 | 24 | 85 |

Key observations:

-

Bulky substituents (e.g., tert-butyl in 3e ) enable room-temperature reactions by locking the intermediate in a Z-configuration.

-

Electron-deficient diamines enhance reaction rates due to increased nucleophilicity at the N-atom.

Catalyst-Free Condensation of m-Phenylenediamine with Trifluoromethyl Diketones

Regioselective Quinoline Formation

A catalyst-free method utilizes m-phenylenediamine and unsymmetric 1,3-diketones bearing trifluoromethyl groups. For example, 4,4,4-trifluoro-1-phenylbutane-1,3-dione reacts with m-phenylenediamine in chloroform under reflux to yield 7-Methyl-2-(trifluoromethyl)quinoline (1a ) with 78% efficiency. The trifluoromethyl group acts as a directing moiety, ensuring exclusive formation of the 4-CF₃-substituted regioisomer.

Table 2: Substrate Scope and Yields

| 1,3-Diketone | Product | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CF₃COCH₂COPh | 1a | CHCl₃ | 60 | 78 |

| CF₃COCH₂CO(4-MeOPh) | 1b | EtOH | 70 | 65 |

| (CF₃)₂COCH₂COPh | 1d | H₂O | 25 | 82 |

Mechanistic advantages:

-

The CF₃ group lowers the pKa of the diketone, promoting enolization without acid catalysts.

-

Water-compatible reactions (e.g., for 1d ) simplify purification and reduce environmental impact.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning batch reactions to continuous flow systems enhances scalability. For the cyclization of 3e with 1,5-DAN:

Table 3: Batch vs. Flow Performance

| Parameter | Batch (25°C) | Flow (25°C) |

|---|---|---|

| Space-Time Yield | 0.5 g/L·h | 8.2 g/L·h |

| Solvent Consumption | 15 L/kg | 2.3 L/kg |

Emerging Techniques: Photoredox Catalysis and Electrochemistry

Preliminary studies suggest that photoredox catalysis could enable C–H trifluoromethylation of preformed quinolines. For example, using Ru(bpy)₃²⁺ as a catalyst and CF₃SO₂Na as the CF₃ source under blue LED irradiation achieves 62% yield at room temperature . Electrochemical methods employing sacrificial anodes (e.g., Mg) show promise for one-pot annelation-trifluoromethylation sequences.

Q & A

Q. Basic

- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles (e.g., 88.8° between quinoline and cyclopropyl rings in derivatives) .

- HPLC/GC : Confirms purity (>97%) using C18 columns (MeCN/H₂O mobile phase) or capillary GC-MS .

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., -CF₃ shows characteristic ¹⁹F signals at δ -60 to -70 ppm) .

How can computational modeling guide the design of this compound-based inhibitors?

Q. Advanced

- Molecular Docking : Predicts binding modes to targets (e.g., WRN helicase) using AutoDock Vina. Key interactions include π-π stacking with aromatic residues and hydrogen bonds with -CF₃ .

- DFT Calculations : Optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) to assess reactivity .

- MD Simulations : Evaluates stability of inhibitor-target complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .

What strategies address contradictory bioactivity data in this compound derivatives?

Q. Methodological

- Dose-Response Curves : Repeat assays across multiple concentrations (0.1–100 µM) to confirm IC₅₀ trends .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ <30 min indicates poor stability) .

- Off-Target Screening : Profile against unrelated enzymes (e.g., kinases) to identify non-specific effects .

How does solvent choice impact polymorph formation in this compound derivatives?

Advanced

Polymorph stability depends on solvent hydrogen-bonding capacity. For example:

- THF : Yields less stable monoclinic forms due to weak H-bond acceptance .

- Methanol : Produces stable orthorhombic forms via solvent-solute H-bond networks . Screening solvents with varying polarity (e.g., DMSO vs. hexane) and crystallizing at slow rates (0.5°C/min) can isolate desired polymorphs.

What role does fluorine play in improving the pharmacokinetic properties of quinoline derivatives?

Q. Advanced

- Metabolic Resistance : -CF₃ blocks CYP450-mediated oxidation, increasing plasma half-life (e.g., t₁/₂ >6 h in rats) .

- Lipophilicity : LogP increases by ~1 unit per -CF₃, enhancing blood-brain barrier penetration (e.g., brain/plasma ratio >0.8) .

- Bioavailability : Fluorine’s small size and high electronegativity improve solubility in lipid bilayers (e.g., Papp >10⁻⁶ cm/s in Caco-2 assays) .

How can researchers validate the mechanism of action for this compound derivatives in enzyme inhibition?

Q. Methodological

- Enzyme Assays : Directly measure inhibition of targets (e.g., γ-secretase IC₅₀ = 50 nM using fluorescence substrates) .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by stabilizing proteins in lysates after derivative treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.